

Structure Elucidation of 2-Bromo-4-chloroanisole: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-4-chloroanisole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of **2-Bromo-4-chloroanisole**, a key intermediate in various synthetic applications. This document details the compound's physicochemical properties, spectroscopic data, and experimental protocols for its synthesis and characterization.

Compound Identification and Physical Properties

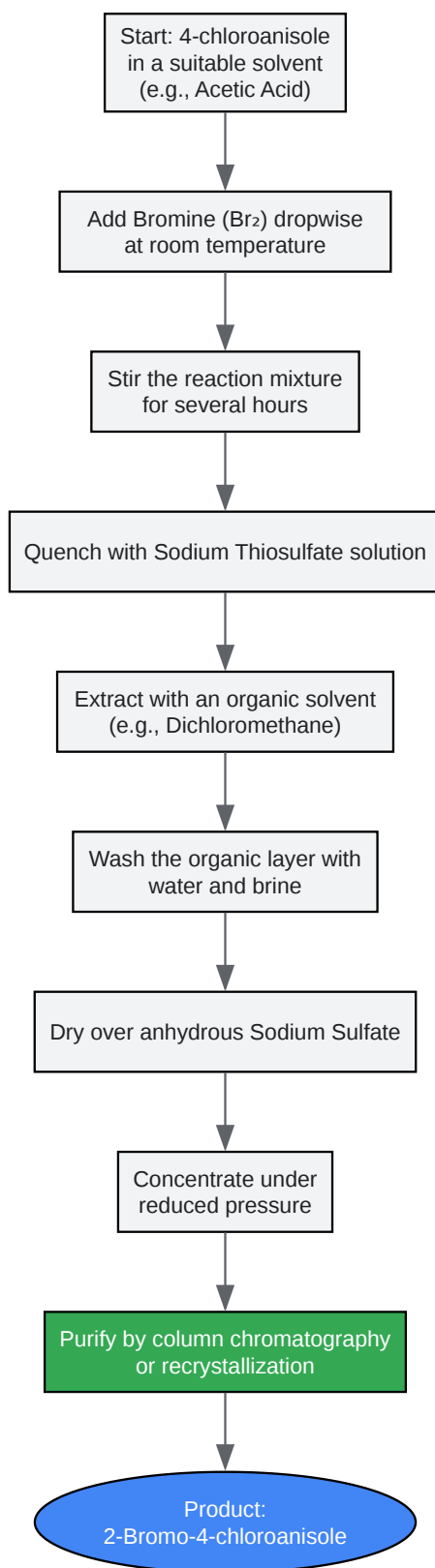
2-Bromo-4-chloroanisole is a halogenated aromatic ether. Its fundamental properties are summarized in the table below.

Property	Value	Reference
Chemical Name	2-Bromo-4-chloro-1-methoxybenzene	[1][2]
CAS Number	60633-25-2	[1][3]
Molecular Formula	C ₇ H ₆ BrClO	[1][2][3]
Molecular Weight	221.48 g/mol	[3][4]
Appearance	White to off-white crystalline solid	[5]
Melting Point	28.6-29.1 °C	[5]
Boiling Point	238.5 °C at 760 mmHg	[5]
Density	1.625 g/cm ³	[5]
SMILES	<chem>COc1ccc(Cl)cc1Br</chem>	[4]
InChIKey	YJEMGEBDXDPBSP-UHFFFAOYSA-N	[1][2][4]

Synthesis Protocol

A common synthetic route to **2-Bromo-4-chloroanisole** involves the electrophilic bromination of 4-chloroanisole. The methoxy group is an ortho-, para-director; since the para position is blocked by the chloro substituent, the bromine will be directed to the ortho position.

Experimental Workflow: Synthesis of 2-Bromo-4-chloroanisole



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Caption: Synthetic workflow for **2-Bromo-4-chloroanisole**.

Detailed Methodology

- **Dissolution:** Dissolve 4-chloroanisole in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer.
- **Bromination:** Slowly add an equimolar amount of bromine (Br_2) dropwise to the solution at room temperature. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
- **Reaction Monitoring:** Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted bromine.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.
- **Washing:** Wash the organic layer sequentially with water and brine to remove any water-soluble impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system to yield pure **2-Bromo-4-chloroanisole**.

Spectroscopic Data and Structure Elucidation

The structure of **2-Bromo-4-chloroanisole** is confirmed through a combination of spectroscopic techniques, including ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

^1H NMR Spectroscopy

The ^1H NMR spectrum provides information about the number and chemical environment of the protons in the molecule.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~7.5	d	1H	H-3
~7.2	dd	1H	H-5
~6.8	d	1H	H-6
~3.9	s	3H	-OCH ₃

Note: Predicted values based on typical chemical shifts for similar structures. The exact values may vary depending on the solvent and instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

Chemical Shift (δ) (ppm)	Assignment
~155	C-1 (C-O)
~112	C-2 (C-Br)
~133	C-3
~128	C-4 (C-Cl)
~130	C-5
~115	C-6
~56	-OCH ₃

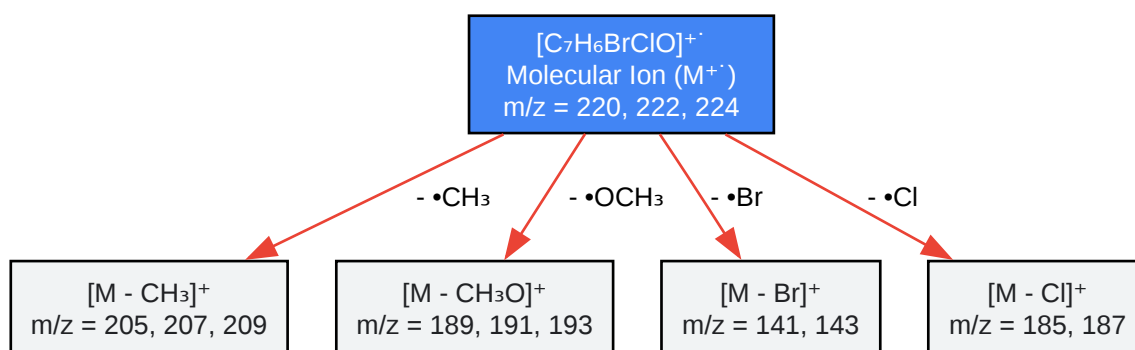
Note: Predicted values based on typical chemical shifts for substituted anisoles.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound. The NIST WebBook and other sources

confirm the availability of mass spectral data for **2-Bromo-4-chloroanisole**.[\[1\]](#)[\[2\]](#)

Expected Fragmentation Pathway



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Caption: Predicted mass spectrometry fragmentation of **2-Bromo-4-chloroanisole**.

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) and chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion and its fragments.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. The NIST WebBook indicates the availability of IR spectral data for **2-Bromo-4-chloroanisole**.[\[1\]](#)

Expected IR Absorptions

Wavenumber (cm ⁻¹)	Assignment
3100-3000	C-H stretch (aromatic)
2950-2850	C-H stretch (methyl)
1600-1450	C=C stretch (aromatic ring)
1250-1200	C-O-C stretch (asymmetric)
1050-1000	C-O-C stretch (symmetric)
850-750	C-H bend (aromatic)
~700	C-Cl stretch
~650	C-Br stretch

Conclusion

The structural elucidation of **2-Bromo-4-chloroanisole** is achieved through a systematic approach combining chemical synthesis and spectroscopic analysis. The data presented in this guide provide a comprehensive framework for the identification and characterization of this important chemical intermediate, serving as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

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